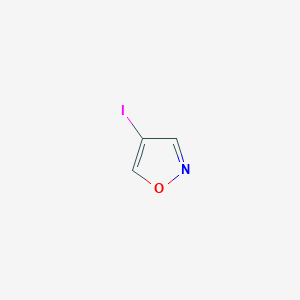![molecular formula C9H11NO3 B1322042 (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 686758-01-0](/img/structure/B1322042.png)
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Overview
Description
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of an amino group, a dihydrobenzo[b][1,4]dioxin ring, and a methanol group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydrobenzo[b][1,4]dioxin and appropriate amino and methanol derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production: Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound is available in large quantities for research purposes.
Chemical Reactions Analysis
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), leading to the formation of substituted derivatives.
Scientific Research Applications
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.
Biology: The compound is utilized in biochemical assays and studies to investigate its effects on biological systems.
Medicine: Research into its potential therapeutic applications, including its effects on specific molecular targets and pathways, is ongoing.
Mechanism of Action
The mechanism of action of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be compared with other similar compounds, such as:
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethanol: This compound has an ethanol group instead of a methanol group, leading to differences in its chemical properties and reactivity.
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propane: The presence of a propane group instead of a methanol group results in variations in its physical and chemical characteristics.
(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)butane: This compound has a butane group, which affects its solubility and reactivity compared to the methanol derivative.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUJRJMYUXXUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)
![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)





![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)




